1H-1,4-Diazepin-5-amine,2,3,6,7-tetrahydro-1-methyl-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

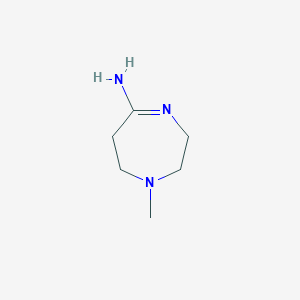

1-Methyl-5-iminohexahydro-1H-1,4-diazepine is a heterocyclic compound that belongs to the class of diazepines Diazepines are seven-membered rings containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds. For instance, the reaction of N,N’-dibenzyl-1,2-ethylenediamine with methyl 2,4-dibromobutyrate, followed by nucleophilic substitution, reduction, chlorination, debenzylation, and amidation, yields the desired compound .

Industrial Production Methods: Industrial production of 1-Methyl-5-iminohexahydro-1H-1,4-diazepine typically involves optimized reaction conditions to ensure high yield and purity. The use of heteropolyacid-catalyzed procedures has been reported to be efficient, providing high yields and short reaction times .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Neuropharmacology

Research has indicated that derivatives of diazepine compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, spiro indolin-1,2-diazepine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activities. One derivative was found to have an IC50 value of 3.98 µM against AChE, indicating potential therapeutic effects in cognitive disorders .

Anticancer Activity

Several studies have explored the cytotoxic effects of diazepine derivatives against various cancer cell lines. A series of 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones demonstrated promising cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The most potent compound exhibited IC50 values of 16.19 µM and 17.16 µM against these cell lines, respectively .

Herbicidal Activity

Some analogues of diazepines have been tested for herbicidal properties. Research indicates that certain derivatives exhibit moderate to good herbicidal activity both preemergence and postemergence. This suggests potential applications in agricultural chemistry .

Synthesis Techniques

The synthesis of 1H-1,4-diazepin derivatives has been achieved through various methods:

- Condensation Reactions : Efficient procedures using ketimine intermediates with aldehydes have shown high yields and short reaction times for synthesizing substituted diazepines .

- Cascade Reactions : A novel approach involving multi-component reactions has been developed to synthesize spiro indolin-diazepines with improved yields and selectivity .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Methyl-5-iminohexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and producing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

- 1-Methyl-5-phenyl-1H-1,4-diazepine

- 1-Methyl-5-benzyl-1H-1,4-diazepine

- 1-Methyl-5-(3-methylbenzyl)-1H-1,4-diazepine

Uniqueness: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine is unique due to its specific imino substitution, which imparts distinct chemical and biological properties. Compared to other diazepines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Activité Biologique

1H-1,4-Diazepin-5-amine, 2,3,6,7-tetrahydro-1-methyl-(9CI) (CAS Number: 185120-52-9) is a compound belonging to the diazepine class of chemicals, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₆H₁₃N₃

- Molecular Weight : 127.188 g/mol

- LogP : 0.25520

The biological activity of 1H-1,4-Diazepin-5-amine is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Compounds in the diazepine family often act as modulators of GABA receptors, leading to anxiolytic and sedative effects.

Anxiolytic and Sedative Effects

Research has shown that diazepines can exhibit significant anxiolytic properties. A study on related compounds indicated that modifications in the diazepine structure can enhance binding affinity to GABA receptors, leading to increased anxiolytic efficacy.

Antidepressant Activity

Some derivatives of diazepines have been investigated for their potential antidepressant effects. The tetrahydro-diazepine structure may contribute to neuroprotective properties by modulating neurotransmitter levels in the brain.

Neuropharmacological Studies

Neuropharmacological assessments have demonstrated that compounds similar to 1H-1,4-Diazepin-5-amine possess neuroprotective effects against oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases.

Synthesis and Biological Evaluation

A study published in Synthetic Communications detailed the synthesis of various tetrahydro-diazepines and their biological evaluation. The researchers found that certain derivatives exhibited promising anxiolytic effects in animal models, indicating potential therapeutic applications for anxiety disorders .

Comparative Analysis of Diazepines

A comparative study highlighted the differences in biological activity among various diazepine derivatives. It was noted that modifications at specific positions on the diazepine ring could significantly alter pharmacological profiles .

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 1H-Diazepin | 185120-52-9 | Anxiolytic, Neuroprotective |

| 2H-Diazepin | 34376-54-0 | Sedative, Antidepressant |

| 3H-Diazepin | 19301-52-1 | Anxiolytic |

Propriétés

IUPAC Name |

4-methyl-2,3,5,6-tetrahydro-1,4-diazepin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-9-4-2-6(7)8-3-5-9/h2-5H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKLXDHMHQEJKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.